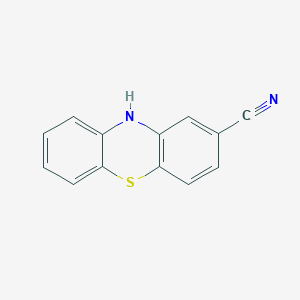

2-Cyanophenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10H-phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSIGWOVDPSPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191957 | |

| Record name | Phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-74-9 | |

| Record name | 10H-Phenothiazine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038642749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38642-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenothiazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenothiazine-2-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GL34YY2GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyanophenothiazine from 2-Chlorophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyanophenothiazine, a critical intermediate in the pharmaceutical industry, from its precursor, 2-chlorophenothiazine (B30676).[1][2][3] The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates key processes through workflow diagrams, adhering to a high standard of technical accuracy for an audience in research and development.

Introduction: The Rosenmund-von Braun Reaction

The conversion of 2-chlorophenothiazine to 2-cyanophenothiazine is a nucleophilic aromatic substitution, specifically a cyanation reaction. This transformation is typically achieved using a copper(I) cyanide reagent, classifying it as a Rosenmund-von Braun reaction. While effective, historical methods often suffered from low yields and unreacted starting material.[1] Modern protocols have introduced catalytic systems and optimized reaction and purification conditions to enhance yield, purity, and industrial scalability.[1][4]

The general reaction scheme is as follows:

Various high-boiling polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) or quinoline, are employed to facilitate this reaction, which requires high temperatures.[1][4]

Experimental Protocols

Detailed methodologies from published literature and patents are outlined below. These protocols represent different approaches to catalyst use, reaction workup, and product purification.

This protocol is a straightforward method involving the direct reaction of 2-chlorophenothiazine with copper(I) cyanide.

-

Reaction Setup: A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is prepared in a suitable reaction vessel.[5]

-

Reaction Execution: The mixture is heated to reflux and maintained for 23 hours.[5]

-

Workup and Extraction:

-

The reaction mixture is cooled and then quenched with water (900 ml).[5]

-

Sodium cyanide (29.4 g) is added, and the mixture is gently heated to 30-40°C.[5]

-

The resulting product, often a black gummy solid, is extracted with ethyl acetate (B1210297) (3 x 250 ml).[5]

-

The combined organic layers are washed with water (2 x 300 ml). Brine may be used to break any emulsions that form.[5]

-

-

Purification:

-

The ethyl acetate solution is dried over a suitable drying agent and the solvent is removed by rotary evaporation, yielding a crude brown-yellow solid.[5]

-

The crude product is dissolved in ethanol (B145695) and heated at reflux with activated charcoal.[5]

-

The hot solution is filtered through a filter aid (e.g., Hyflo) and concentrated via rotary evaporation to yield a slurry.[5]

-

The purified yellow product is collected by filtration and dried.[5]

-

This improved method utilizes a catalyst to increase reaction efficiency and yield.

-

Dehydration: In a reactor, 2-chlorophenothiazine, cuprous cyanide, a catalyst, a solvent (e.g., N-Methyl pyrrolidone), and a dewatering agent are combined. The molar ratio of 2-chlorophenothiazine to cuprous cyanide is approximately 1:0.95-1.25.[1] The mixture is heated to 100-120°C for 0.5-1 hour to reduce the moisture content to below 0.1%.[1]

-

The catalyst is a mixture of potassium iodide and lithium iodide or sodium iodide and lithium iodide.[1]

-

-

Reaction Execution: The temperature is increased to 200-230°C and the reaction proceeds for 3-15 hours.[1]

-

Workup and Extraction:

-

Purification: The crude 2-cyanophenothiazine is purified by recrystallization from a mixed solvent system of toluene (B28343) and methanol.[1]

This protocol features a distinct purification step designed to eliminate amide impurities that can form due to hydrolysis of the nitrile group.

-

Reaction Setup: 2-chlorophenothiazine, cuprous cyanide, and potassium iodide are added to a reactor in a molar ratio of 1:1.0-1.5:0.5-1.5. N-methylpyrrolidone is used as the solvent.[4]

-

Reaction Execution: The mixture is heated to reflux at 230-270°C for 3-20 hours.[4]

-

Crude Product Isolation:

-

After the reaction is complete, the mixture is cooled, and water is added to precipitate the product and inorganic impurities.[4]

-

The solid mixture is collected by filtration, dried, and then extracted with ethyl acetate.[4]

-

The ethyl acetate is concentrated to yield the crude 2-cyanophenothiazine.[4]

-

-

Refining and Dehydration:

-

The crude product is dissolved in N,N-dimethylformamide (DMF).[4]

-

At room temperature, a small amount of phosphorus oxychloride (POCl₃, 1-15% of the crude product weight) is added, and the mixture is stirred for 5-60 minutes to dehydrate any amide impurities back to the nitrile.[4]

-

A weak inorganic base solution (e.g., 2% aqueous sodium carbonate) is added to precipitate the product.[4]

-

The solid is filtered, washed with water, and dried.[4]

-

Final purification is achieved by recrystallization from toluene.[4]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for direct comparison of their effectiveness.

| Parameter | Protocol A (US04705854)[5] | Protocol B (CN105175355A)[1] | Protocol C (CN1583732A)[4] |

| Reactants (Molar Ratio) | 2-CPT:CuCN (1:1.13) | 2-CPT:CuCN (1:0.95-1.25) | 2-CPT:CuCN:KI (1:1.0-1.5:0.5-1.5) |

| Solvent | N-Methylpyrrolidinone | N-Methylpyrrolidinone | N-Methylpyrrolidone |

| Catalyst | None specified | KI/LiI or NaI/LiI | Potassium Iodide (KI) |

| Reaction Temperature | Reflux | 200-230°C | 230-270°C |

| Reaction Time | 23 hours | 3-15 hours | 3-20 hours |

| Crude Yield | 76.5% (calculated from mass) | Not explicitly stated | Not explicitly stated |

| Purified Yield | 49.9% (calculated from mass) | Up to 92.6% | > 85% (Total Yield) |

| Final Purity | Not explicitly stated | Up to 99.61% | > 99% |

| Key Impurity Content | Not explicitly stated | Amide impurity: 0.03-0.06% | Amide impurity: < 0.15% |

2-CPT: 2-Chlorophenothiazine

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the core reaction and experimental workflows.

Caption: General reaction scheme for the synthesis.

Caption: A generalized experimental workflow.

Caption: Detailed purification process from Protocol C.

References

A Technical Guide to the Physicochemical Properties of 2-Cyanophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyanophenothiazine (CAS No: 38642-74-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Cyanophenothiazine, compiled from various sources. These values are essential for understanding the compound's behavior in different chemical and biological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈N₂S | [1][2][3][4][5][6][7] |

| Molecular Weight | 224.28 g/mol | [3][5][6][7][8][9][10] |

| Appearance | Yellowish to amber to greenish crystalline powder | [1][2][6][8][11] |

| Melting Point | 177-181 °C, 191-193 °C, 191-194 °C, 204 °C | [1][2][3][5][6][8][9][12] |

| Boiling Point (Predicted) | 427.6 ± 34.0 °C at 760 mmHg | [4][5][8][9][12] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [4][5][8][9][12] |

| Solubility | Soluble in chloroform, anhydrous ethanol, and dimethyl sulfoxide; slightly soluble in water. | [5][8][12][13] |

| pKa (Predicted) | -3.04 ± 0.20 | [5][8][9][12] |

| LogP (Predicted) | 3.87 (XLOGP3), 2.14 (iLOGP) | [9][13] |

| Vapor Pressure (Predicted) | 1.62E-07 mmHg at 25°C | [4][8] |

| Flash Point (Predicted) | 212.4 °C | [4][8] |

| Refractive Index (Predicted) | 1.742 | [4][8] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis of 2-Cyanophenothiazine and general protocols for the determination of its key physicochemical properties.

Synthesis of 2-Cyanophenothiazine

A common method for the synthesis of 2-Cyanophenothiazine involves the reaction of 2-chlorophenothiazine (B30676) with a cyanide source.[14][15][16]

Materials:

-

2-chlorophenothiazine

-

Copper(I) cyanide

-

N-methylpyrrolidinone (NMP) or other high-boiling organic solvent

-

Water

-

Sodium cyanide (for quenching)

-

Ethyl acetate

-

Ethanol

-

Activated charcoal

-

Hyflo (or other filter aid)

Procedure:

-

A mixture of 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone is heated at reflux for several hours.[14]

-

The reaction mixture is then cooled and quenched with water. Sodium cyanide may be added at this stage.[14]

-

The crude product is extracted with an organic solvent, such as ethyl acetate.[14]

-

The combined organic layers are washed with water.[14]

-

The organic solution is dried and the solvent is removed by rotary evaporation to yield the crude 2-Cyanophenothiazine.[14]

-

Purification of the crude product is achieved by recrystallization. This typically involves dissolving the solid in a hot solvent like ethanol, treating with activated charcoal to remove colored impurities, filtering the hot solution through a filter aid, and then allowing the solution to cool to induce crystallization.[14]

-

The purified yellow crystals of 2-Cyanophenothiazine are collected by filtration and dried.[14]

Determination of Physicochemical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of organic compounds like 2-Cyanophenothiazine.

Melting Point Determination: The melting point can be determined using a melting point apparatus.[17] A small amount of the crystalline solid is packed into a capillary tube and heated in the apparatus. The temperature range over which the solid melts is recorded.[17]

Boiling Point Determination (for liquids): While 2-Cyanophenothiazine is a solid at room temperature, a general method for determining the boiling point of an organic liquid involves simple distillation.[17] The liquid is heated in a flask, and the temperature of the vapor that distills is measured.[17] For high-boiling point solids, specialized techniques would be required.

Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of 2-Cyanophenothiazine to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform).[18] The mixture is agitated, and the degree of dissolution is observed. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical method.

Visualizations

The following diagrams illustrate key processes related to 2-Cyanophenothiazine.

References

- 1. sanjeevanpharma.com [sanjeevanpharma.com]

- 2. 2-Cyano Phenothiazine Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 3. parchem.com [parchem.com]

- 4. phenothiazine-2-carbonitrile | 38642-74-9 [chemnet.com]

- 5. 2-Cyano-phenothiazine | 38642-74-9 [chemicalbook.com]

- 6. 2-Cyanophenothiazine | 38642-74-9 Manufacturer & Supplier [finocurelaboratories.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. 2-Cyano-phenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. haihangchem.com [haihangchem.com]

- 12. 2-Cyano-phenothiazine | 38642-74-9 [amp.chemicalbook.com]

- 13. 38642-74-9|2-Cyano-phenothiazine| Ambeed [ambeed.com]

- 14. prepchem.com [prepchem.com]

- 15. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]

- 16. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. amherst.edu [amherst.edu]

An In-Depth Technical Guide to 2-Cyanophenothiazine (CAS 38642-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyanophenothiazine (CAS 38642-74-9), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates critical data on its physicochemical properties, synthesis protocols, and its established role as a key intermediate in the manufacturing of phenothiazine-based therapeutics. Furthermore, this guide explores the potential biological activities and associated signaling pathways of 2-cyanophenothiazine, drawing from research on closely related phenothiazine (B1677639) derivatives to inform future avenues of investigation for this specific molecule.

Chemical and Physical Properties

2-Cyanophenothiazine, with the systematic IUPAC name 10H-phenothiazine-2-carbonitrile, is a yellow to yellow-green crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6][7]

| Property | Value |

| CAS Number | 38642-74-9 |

| Molecular Formula | C₁₃H₈N₂S |

| Molecular Weight | 224.28 g/mol |

| Appearance | Yellow to yellow-green crystalline powder |

| Melting Point | 191-204 °C |

| Boiling Point (Predicted) | 427.6 ± 34.0 °C |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and anhydrous ethanol (B145695); slightly soluble in water. |

| Storage | Store in a cool, dry, dark place, typically at 2-8°C under an inert atmosphere. |

Synthesis of 2-Cyanophenothiazine

The primary and most cited method for the synthesis of 2-cyanophenothiazine involves the cyanation of 2-chlorophenothiazine (B30676). Detailed experimental protocols have been reported in various patents and chemical synthesis databases.

Cyanation of 2-Chlorophenothiazine

Experimental Protocol:

A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is heated at reflux for approximately 23 hours. Following the reflux, the reaction mixture is quenched with water (900 ml) and sodium cyanide (29.4 g) is added. The mixture is then heated to 30-40°C, and the resulting black, gummy product is extracted with ethyl acetate (B1210297) (3 x 250 ml). The combined organic layers are washed with water (2 x 300 ml), using brine to break any emulsions that may form. After drying the ethyl acetate solution and removing the solvent by rotary evaporation, a crude brown-yellow solid of 2-cyanophenothiazine is obtained.

For purification, the crude product is dissolved in ethanol and heated at reflux with activated charcoal. The hot solution is filtered, and the ethanol is removed by rotary evaporation until a slurry of the purified yellow product is formed. This solid is then collected by filtration and dried to yield pure 2-cyanophenothiazine.[8]

Logical Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow for 2-cyanophenothiazine.

Role as a Pharmaceutical Intermediate

2-Cyanophenothiazine is a crucial intermediate in the synthesis of several antipsychotic drugs, most notably cyamemazine (B1669373) and pericyazine.[1][2]

Synthesis of Cyamemazine from 2-Cyanophenothiazine

Experimental Protocol:

2-Cyanophenothiazine (100 g) is suspended in toluene (B28343) (700 mL). Sodium hydroxide (B78521) (30 g) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 1 g) are added with stirring. Subsequently, 1-dimethylamino-2-methyl-3-chloropropane (68 g) is added. The reaction mixture is then heated to 100°C and stirred for 2 hours. After cooling to room temperature, the reaction is quenched with water (400 mL) and the resulting product, cyamemazine, is collected by filtration.[9]

Reaction Scheme:

Caption: Synthesis of Cyamemazine from 2-Cyanophenothiazine.

Potential Biological Activities and Signaling Pathways

While specific biological data for 2-cyanophenothiazine is limited, the broader class of phenothiazine derivatives has been extensively studied, revealing a range of activities that suggest potential therapeutic applications for 2-cyanophenothiazine.

Antipsychotic Activity and Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazines is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[10] Overactivity in these pathways is associated with the positive symptoms of schizophrenia. By blocking these receptors, phenothiazines can alleviate symptoms such as hallucinations and delusions.[11]

Signaling Pathway:

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Antitumor Potential

Several phenothiazine derivatives have demonstrated antitumor effects in vitro and in vivo.[9][12] These effects are often attributed to the induction of apoptosis and the modulation of various signaling pathways critical for cancer cell survival and proliferation, such as the Akt, p38, and ERK pathways.[13] Phenothiazines have also been shown to induce autophagy and increase the production of reactive oxygen species in cancer cells.[13]

Proposed Antitumor Signaling Pathways:

Caption: Potential antitumor mechanisms of phenothiazines.

Anti-Inflammatory Activity

The anti-inflammatory potential of phenothiazine derivatives has been noted. While the exact mechanisms are not fully elucidated for all derivatives, they may involve the inhibition of pro-inflammatory enzymes and cytokines. A general in vitro assay for anti-inflammatory activity involves the inhibition of protein denaturation.

Experimental Protocol (Inhibition of Protein Denaturation):

A reaction mixture is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of various concentrations of the test compound (e.g., 2-cyanophenothiazine). A control solution is prepared with double-distilled water instead of the test compound. The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes. After cooling, the absorbance of the solutions is measured at 660 nm. The percentage inhibition of protein denaturation is calculated using the formula: % inhibition = 100 × ([Absorbance of test sample / Absorbance of control] - 1).[14]

Mitochondrial Biogenesis

Recent studies have shown that some phenothiazine derivatives, such as methylene (B1212753) blue and methylene violet analogues, can induce mitochondrial biogenesis.[8][15] This is a critical process for cellular health and is implicated in neurodegenerative diseases.

Experimental Protocol (Mitochondrial Biogenesis Assay):

This assay can be performed using a commercially available in-cell ELISA kit. Cells (e.g., lymphoblasts) are plated in 24-well plates and treated with the test compound for 24-48 hours. After incubation, the cells are fixed and permeabilized. The levels of two mitochondrial proteins, a nuclear DNA-encoded protein (e.g., succinate (B1194679) dehydrogenase subunit A, SDHA) and a mitochondrial DNA-encoded protein (e.g., cytochrome c oxidase subunit 1, COX-1), are measured using specific primary antibodies and a labeled secondary antibody. The ratio of COX-1 to SDHA is calculated to determine the extent of mitochondrial biogenesis.[1][8]

Mitochondrial Biogenesis Workflow:

Caption: Workflow for a mitochondrial biogenesis in-cell ELISA.

Future Directions

While 2-cyanophenothiazine is well-established as a pharmaceutical intermediate, its own biological activities remain largely unexplored. The documented antitumor, anti-inflammatory, and mitochondrial biogenesis-enhancing properties of other phenothiazine derivatives provide a strong rationale for investigating 2-cyanophenothiazine in these areas. Future research should focus on:

-

In-depth biological screening: Systematically evaluating the cytotoxic, anti-inflammatory, and neuroprotective effects of 2-cyanophenothiazine using a variety of in vitro and in vivo models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by 2-cyanophenothiazine.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing novel derivatives of 2-cyanophenothiazine to optimize its potential therapeutic properties.

Conclusion

2-Cyanophenothiazine is a valuable compound with a solid foundation in synthetic organic and medicinal chemistry. This technical guide has summarized its key physicochemical properties, provided detailed synthesis protocols, and highlighted its role as a precursor to important antipsychotic medications. The exploration of the biological activities of the broader phenothiazine class suggests that 2-cyanophenothiazine itself may possess untapped therapeutic potential. It is hoped that this comprehensive guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological profile of this intriguing molecule.

References

- 1. Phenothiazine antioxidants increase mitochondrial biogenesis and frataxin levels in Friedreich's ataxia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. 38642-74-9|2-Cyano-phenothiazine| Ambeed [ambeed.com]

- 6. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]

- 7. 2-Cyano-phenothiazine | 38642-74-9 [amp.chemicalbook.com]

- 8. iosrphr.org [iosrphr.org]

- 9. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EVALUATION OF A NEW PHENOTHIAZINE DERIVATIVE IN THE TREATMENT OF SCHIZOPHRENIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Cyanophenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenothiazine (10H-phenothiazine-2-carbonitrile) is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its tricyclic structure, composed of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forms the core of many antipsychotic drugs.[1][3] The presence of the nitrile group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active compounds, most notably the antipsychotic drug pericyazine.[1] This document provides a comprehensive overview of the available spectroscopic data for 2-Cyanophenothiazine, detailed experimental protocols for its characterization, and a generalized view of the signaling pathways associated with phenothiazine-based drugs.

Spectroscopic Data

Precise, high-resolution spectroscopic data for 2-Cyanophenothiazine is not extensively available in the public domain. The following tables summarize the expected and reported data based on information from chemical databases and spectral predictions for structurally related phenothiazine (B1677639) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR data for 2-Cyanophenothiazine is not readily found in peer-reviewed publications. The expected chemical shifts are predicted based on the analysis of similar phenothiazine structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Cyanophenothiazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~7.5 - 7.7 | m | 2H | Aromatic C-H |

| ~7.2 - 7.4 | m | 2H | Aromatic C-H |

| ~6.8 - 7.1 | m | 3H | Aromatic C-H |

Solvent: CDCl₃ or DMSO-d₆. Data is estimated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Cyanophenothiazine

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | Aromatic C-N |

| ~130 - 140 | Aromatic C-S |

| ~125 - 130 | Aromatic C-H |

| ~120 - 125 | Aromatic C-H |

| ~115 - 120 | Aromatic C-CN & C-H |

| ~118 | -CN |

| ~105 - 110 | Aromatic C-2 |

Solvent: CDCl₃ or DMSO-d₆. Data is estimated.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Cyanophenothiazine would be characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for 2-Cyanophenothiazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~2220 | Medium, Sharp | C≡N Stretch |

| ~1600, 1480 | Strong | Aromatic C=C Stretch |

| ~1320 | Medium | C-N Stretch |

| ~1250 | Medium | C-S Stretch |

| ~810 - 880 | Strong | C-H Bending (out-of-plane) |

Data is based on general values for phenothiazine derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 2-Cyanophenothiazine.

Table 4: Mass Spectrometry (MS) Data for 2-Cyanophenothiazine

| m/z | Ion |

| 224.04 | [M]⁺ |

Exact Mass: 224.0408 g/mol .[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-Cyanophenothiazine, based on methods used for similar phenothiazine derivatives.[6][7]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Cyanophenothiazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-160 ppm using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of 2-Cyanophenothiazine with 100-150 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.

-

Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 2-Cyanophenothiazine (approximately 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Data Acquisition: For ESI-MS, infuse the sample solution directly into the ion source. For GC-MS, inject the sample onto a suitable GC column for separation prior to ionization. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., 50-500 m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and any significant fragment ions.

Synthetic Protocol

A common method for the synthesis of 2-Cyanophenothiazine involves the cyanation of 2-chlorophenothiazine.[2]

Caption: Synthetic workflow for 2-Cyanophenothiazine.

Signaling Pathways of Phenothiazine Drugs

2-Cyanophenothiazine itself is not typically the final active pharmaceutical ingredient. However, it is a key precursor to phenothiazine-based antipsychotics. These drugs primarily exert their effects by antagonizing dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] Blockade of these receptors helps to alleviate the positive symptoms of psychosis. Phenothiazine derivatives can also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 2-Cyano-phenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazine-2-carbonitrile | C13H8N2S | CID 98841 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Cyanophenothiazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Cyanophenothiazine (CAS 38642-74-9), a key intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic drugs.[1] This document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for its determination, and visual workflows to aid in laboratory processes.

Quantitative Solubility Data

Precise quantitative experimental data on the solubility of 2-Cyanophenothiazine in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and predicted values provide initial guidance for solvent selection. The following table summarizes the available information.

| Solvent | Solubility (Qualitative) | Solubility (Predicted) |

| Anhydrous Ethanol | Soluble[2] | - |

| Chloroform | Soluble[2][3] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - |

| Water | Slightly Soluble[2] | - |

| Not Specified | - | 0.00316 mg/mL[4] |

It is crucial to note that the predicted solubility value is based on computational models and may not reflect experimental results.[4] Researchers are strongly encouraged to determine the solubility experimentally for their specific applications.

Experimental Protocol: Determination of 2-Cyanophenothiazine Solubility

The following protocol outlines a standard procedure for determining the solubility of 2-Cyanophenothiazine in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable equilibrium solubility data.[5]

Objective: To determine the saturation solubility of 2-Cyanophenothiazine in a specific organic solvent at a controlled temperature.

Materials:

-

2-Cyanophenothiazine (solid)

-

Selected organic solvent (e.g., ethanol, chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Cyanophenothiazine to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the sediment. Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer). Analyze the diluted sample to determine the concentration of 2-Cyanophenothiazine.

-

Calculation: Calculate the solubility of 2-Cyanophenothiazine in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes related to 2-Cyanophenothiazine.

Caption: A flowchart of the isothermal shake-flask method.

Caption: A simplified overview of a common synthetic route.

References

Synthesis of Phenothiazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phenothiazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective production of this valuable molecule.

Core Synthetic methodologies

The most prevalent and well-documented method for the synthesis of phenothiazine-2-carbonitrile is the Rosenmund-von Braun reaction. This approach involves the direct cyanation of 2-chlorophenothiazine (B30676) using copper(I) cyanide. Alternative multi-step synthetic routes have been proposed, offering different strategies for the construction of the target molecule.

Rosenmund-von Braun Reaction

This one-step synthesis is a type of Ullmann condensation and is the most direct route to phenothiazine-2-carbonitrile.[1] The reaction involves the nucleophilic substitution of the chlorine atom on the phenothiazine (B1677639) ring with a cyanide group, facilitated by a copper(I) salt.

Reaction Scheme:

Caption: Rosenmund-von Braun synthesis of phenothiazine-2-carbonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of phenothiazine-2-carbonitrile from 2-chlorophenothiazine is as follows[2][3]:

-

Reaction Setup: In a suitable reaction vessel, combine 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone (NMP). According to a patented procedure, the molar ratio of 2-chlorophenothiazine to copper(I) cyanide can range from 1:1.0 to 1:1.5.[3] Potassium iodide can be added as a catalyst in a molar ratio of 0.5-1.5 relative to 2-chlorophenothiazine.[3] The amount of NMP should be 0.5 to 5.0 times the weight of 2-chlorophenothiazine.[3]

-

Reaction: Heat the mixture to reflux, with temperatures ranging from 230-270°C.[3] The reaction time can vary from 3 to 23 hours.[2][3]

-

Work-up: After the reaction is complete, cool the mixture and quench with water. This will precipitate the crude product and inorganic impurities.[3] In one reported procedure, the reaction mixture was quenched with water, and sodium cyanide was added.[2] The mixture was then heated to 30-40°C, and the product was extracted with ethyl acetate.[2] The combined organic layers are then washed with water.[2]

-

Purification: The crude product can be purified by recrystallization. Solvents such as ethanol (B145695) or toluene (B28343) have been reported to be effective.[2][3] One patent describes a purification method involving dissolving the crude product in N,N-dimethylformamide, treating it with phosphorus oxychloride for dehydration, and then precipitating the product by adding a weak inorganic base solution.[3] Another patent specifies a recrystallization process using a mixed solvent of toluene and methanol.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 2-Chlorophenothiazine : CuCN | 1 : (1.0 - 1.5) | [3] |

| 2-Chlorophenothiazine : KI | 1 : (0.5 - 1.5) | [3] |

| Reaction Conditions | ||

| Temperature | 230 - 270 °C | [3] |

| Reaction Time | 3 - 23 hours | [2][3] |

| Yield and Purity | ||

| Crude Yield | ~72% (based on 51g from 70.12g starting material) | [2] |

| Purified Yield | ~47% (based on 33.3g from 70.12g starting material) | [2] |

| Total Yield (patented method) | > 85% | [3] |

| Purity (patented method) | > 99% | [3] |

Reaction Mechanism:

The precise mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Alternative Multi-Step Synthesis

An alternative, though less detailed in the literature, is a multi-step approach that builds the phenothiazine ring system with the nitrile group already in place.[5]

Proposed Synthetic Pathway:

-

Nucleophilic Aromatic Substitution: Reaction of sodium 2-bromobenzenethiolate with 4-chloro-3-nitrobenzonitrile (B1361363) to form a sulfur-bridged bicyclic compound.

-

Nitro Group Reduction: Reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride (SnCl2) or iron (Fe).

-

Intramolecular Cyclization: An intramolecular copper-catalyzed reaction to form the phenothiazine ring.

Caption: A multi-step synthetic approach to phenothiazine-2-carbonitrile.

This route may offer more flexibility for introducing various substituents onto the phenothiazine core but is more complex and likely to result in a lower overall yield compared to the direct cyanation method. Detailed experimental protocols for this specific pathway are not as readily available in the public domain.

Conclusion

The synthesis of phenothiazine-2-carbonitrile is most efficiently achieved through the Rosenmund-von Braun reaction, utilizing 2-chlorophenothiazine and copper(I) cyanide. This method is well-documented, with detailed protocols and quantitative data available, making it a reliable choice for laboratory and potential scale-up production. While alternative multi-step syntheses exist, they are less established for this specific target molecule. This guide provides the necessary information for researchers to successfully synthesize phenothiazine-2-carbonitrile for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Derivatives of 2-Cyanophenothiazine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyanophenothiazine and its derivatives, focusing on their synthesis, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, infectious diseases, and neuroscience.

Core Compound: 2-Cyanophenothiazine

2-Cyanophenothiazine (10H-phenothiazine-2-carbonitrile) is a key heterocyclic scaffold used in the synthesis of a variety of pharmacologically active molecules.[1][2] The presence of the phenothiazine (B1677639) nucleus, coupled with a reactive cyano group, provides a versatile platform for chemical modifications, leading to derivatives with a wide spectrum of biological properties.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38642-74-9 | [1] |

| Molecular Formula | C₁₃H₈N₂S | [4] |

| Molecular Weight | 224.28 g/mol | [4] |

| Appearance | Yellow to yellow-green crystalline powder | [1] |

| Melting Point | Approximately 177-181 °C | [5] |

| Solubility | Soluble in anhydrous ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water. | [5] |

Synthesis of 2-Cyanophenothiazine

The synthesis of 2-cyanophenothiazine has been reported through various methods, primarily involving the cyanation of a halogenated phenothiazine precursor.

General Synthetic Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

An In-depth Technical Guide to Electrophilic Substitution on the Phenothiazine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine (B1677639), a heterocyclic scaffold, is of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Its electron-rich nature makes it susceptible to electrophilic attack, allowing for a diverse range of functionalization possibilities. Understanding the principles of electrophilic substitution on the phenothiazine ring is crucial for the rational design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights into the electrophilic substitution reactions of phenothiazine.

Regioselectivity of Electrophilic Substitution

The phenothiazine ring system is highly activated towards electrophilic attack due to the electron-donating effects of the nitrogen and sulfur heteroatoms. Theoretical calculations and experimental evidence indicate that the positions of highest electron density are C-3 and C-7, followed by C-1 and C-9. Consequently, electrophilic substitution on the unsubstituted phenothiazine ring predominantly occurs at the 3 and 7 positions. Under certain conditions, substitution at the C-2 position has also been observed. The general reactivity order for electrophilic substitution is 3,7 > 1,9 > 2,8 > 4,6.

The regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate) formed upon attack by the electrophile. Attack at the C-3 or C-7 position results in a resonance-stabilized intermediate where the positive charge can be delocalized over the nitrogen and sulfur atoms, making these positions the most favorable for substitution.

Key Electrophilic Substitution Reactions

This section details the most common and synthetically useful electrophilic substitution reactions performed on the phenothiazine ring.

Nitration

Nitration of phenothiazine is a key reaction for introducing a nitro group, which can be further transformed into other functional groups, such as amines. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Table 1: Quantitative Data for Nitration of Phenothiazine

| Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio (approx.) | Reference |

| NaNO₂ (electrochemical) | Acetonitrile (B52724) | Room Temp | 3-Nitrophenothiazine | >90 | - | [1] |

| HNO₃ / H₂SO₄ | Acetic Acid | 0 - 5 | 3-Nitrophenothiazine, 3,7-Dinitrophenothiazine | Moderate | - | |

| HNO₃ (fuming) / H₂SO₄ (oleum) | Not specified | High | 3,7-Dinitrophenothiazine | Good | - |

Experimental Protocol: Electrosynthesis of 3-Nitrophenothiazine [1]

-

Apparatus: A three-compartment Pyrex cell with a platinum working electrode, a stainless steel counter-electrode, and a saturated calomel (B162337) reference electrode (SCE).

-

Reagents: Phenothiazine, sodium nitrite (B80452) (NaNO₂), acetonitrile (ACN).

-

Procedure:

-

A solution of phenothiazine and an excess of NaNO₂ is prepared in acetonitrile.

-

Controlled-potential electrolysis is performed at a potential of 0.5 V.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the product, 3-nitrophenothiazine, is isolated. Under optimized conditions, a yield of over 90% can be achieved.

-

Halogenation

Halogenation, particularly bromination and chlorination, is a common method for introducing halogen atoms onto the phenothiazine ring. These halogenated derivatives serve as important intermediates for further functionalization through cross-coupling reactions.

Table 2: Quantitative Data for Halogenation of Phenothiazine

| Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio (approx.) | Reference |

| Br₂ | Acetic Acid | Room Temp | 3-Bromophenothiazine, 3,7-Dibromophenothiazine | High | - | |

| NBS | Acetonitrile | Room Temp | 3-Bromophenothiazine | Good | Predominantly mono | |

| SO₂Cl₂ | Diethyl Ether | 0 | 2-Chlorophenothiazine | 77.8 | - |

Experimental Protocol: Bromination of Phenothiazine with Bromine in Acetic Acid

-

Reagents: Phenothiazine, bromine (Br₂), glacial acetic acid.

-

Procedure:

-

Dissolve phenothiazine in glacial acetic acid at room temperature.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Continue stirring at room temperature for a specified period.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

The product mixture can be analyzed by GC-MS or HPLC to determine the ratio of mono- and di-brominated products. Further purification can be achieved by recrystallization or column chromatography.

-

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the phenothiazine ring, typically at the 3- and 7-positions. This reaction is a valuable tool for the synthesis of phenothiazine-based ketones, which are versatile intermediates.

Table 3: Quantitative Data for Friedel-Crafts Acylation of Phenothiazine

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio (approx.) | Reference |

| Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 3-Acetylphenothiazine, 3,7-Diacetylphenothiazine | Moderate | - | |

| Acetic Anhydride | AlCl₃ | Benzene | Reflux | 3-Acetylphenothiazine | Good | - |

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride and Aluminum Chloride [2]

-

Reagents: Phenothiazine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂).

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in dry CS₂.

-

Cool the suspension in an ice bath.

-

Add a solution of acetyl chloride in CS₂ dropwise with stirring.

-

After the addition is complete, add a solution of phenothiazine in CS₂ dropwise.

-

Remove the ice bath and allow the reaction to proceed at room temperature or under reflux for a specified time.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization.

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. For phenothiazine, this reaction is expected to occur at the 3- and/or 7-positions.

Experimental Protocol: Vilsmeier-Haack Formylation of Phenothiazine [3]

-

Reagents: Phenothiazine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring to form the Vilsmeier reagent.

-

To this reagent, add a solution of phenothiazine in DMF dropwise.

-

After the addition, the reaction mixture is stirred at room temperature or heated for a certain period.

-

The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate (B1210297) or sodium hydroxide.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product can be purified by column chromatography.

-

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on the phenothiazine ring and a typical experimental workflow for such a reaction.

Caption: General mechanism of electrophilic aromatic substitution on phenothiazine.

Caption: A typical experimental workflow for electrophilic substitution.

Conclusion

Electrophilic substitution is a fundamental and powerful tool for the functionalization of the phenothiazine ring. A thorough understanding of the regioselectivity and reaction mechanisms allows for the targeted synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors with this important heterocyclic system. Further exploration into the effects of substituents on the phenothiazine core will undoubtedly lead to the discovery of novel compounds with enhanced biological activities.

References

Structural Deep Dive: A Technical Guide to 2-Cyanophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Cyanophenothiazine, a key intermediate in pharmaceutical synthesis. This document collates available spectroscopic and analytical data, outlines detailed experimental protocols, and presents logical workflows for its characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

2-Cyanophenothiazine is a solid, typically appearing as a yellow to yellow-green crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈N₂S | [1][2][3] |

| Molecular Weight | 224.28 g/mol | [1][2][3] |

| CAS Number | 38642-74-9 | [4][5][6] |

| Appearance | Yellow to yellow-green crystalline powder | Finocure Laboratories |

| Melting Point | 191-193 °C | [6] |

| Purity (by HPLC) | ≥ 99% | Finocure Laboratories |

Table 1: Physicochemical Properties of 2-Cyanophenothiazine

Spectroscopic Characterization

The structural elucidation of 2-Cyanophenothiazine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenothiazine (B1677639) derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 2-Cyanophenothiazine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Employ a standard 90° pulse sequence.

-

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

-

Average 16 to 64 scans to achieve a good signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the carbon signals.

-

Longer acquisition times and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in 2-Cyanophenothiazine. The most characteristic absorption would be the nitrile (C≡N) stretching vibration.

Expected Characteristic FTIR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2230 | C≡N (Nitrile) | Sharp, intense absorption |

| 3100-3000 | Aromatic C-H | Stretching vibrations |

| 1600-1450 | Aromatic C=C | Ring stretching vibrations |

| ~3400 | N-H | Stretching vibration (secondary amine) |

Table 2: Predicted FTIR Absorption Bands for 2-Cyanophenothiazine

Experimental Protocol: FTIR Spectroscopy

A standard procedure for solid-state FTIR analysis using the KBr pellet method is:

-

Sample Preparation:

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.[11]

-

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.[8]

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid samples, which requires minimal sample preparation.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 2-Cyanophenothiazine and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight (224.28).

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of small organic molecules by mass spectrometry is:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[12][13]

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight (TOF) analyzers.[14]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio (m/z).

Crystallographic Data

As of the latest search, a publicly available single-crystal X-ray diffraction structure for 2-Cyanophenothiazine has not been identified in the Cambridge Crystallographic Data Centre (CCDC) or other open databases. The determination of its crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a synthesized batch of 2-Cyanophenothiazine.

Caption: Workflow for the synthesis and structural characterization of 2-Cyanophenothiazine.

Conclusion

The structural characterization of 2-Cyanophenothiazine is reliably achieved through a combination of standard spectroscopic techniques. While a definitive crystal structure is not yet publicly available, the collective data from NMR, FTIR, and mass spectrometry provides a robust confirmation of its molecular structure. The experimental protocols and workflow outlined in this guide offer a standardized approach for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate.

References

- 1. 2-Cyano-phenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Phenothiazine-2-carbonitrile | C13H8N2S | CID 98841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 38642-74-9|2-Cyano-phenothiazine| Ambeed [ambeed.com]

- 5. 38642-74-9|2-Cyano-phenothiazine|BLD Pharm [bldpharm.com]

- 6. 2-Cyano-phenothiazine | 38642-74-9 [chemicalbook.com]

- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. zefsci.com [zefsci.com]

The Dawn of Psychopharmacology: A Technical History of Phenothiazine Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on the history, discovery, and mechanism of action of phenothiazine-based antipsychotics.

This technical guide provides an in-depth exploration of the pivotal role of phenothiazine (B1677639) compounds in the history of medicine, marking the advent of psychopharmacology. From their initial synthesis in the 19th century for use in the dye industry to their revolutionary application in treating psychosis, this document traces the scientific journey of these remarkable molecules. It offers detailed insights into their mechanism of action, quantitative data on their receptor binding affinities, and the experimental protocols that underpinned their development.

A Serendipitous Journey: From Dyes to Antipsychotics

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning field of synthetic dyes. In 1883, the German chemist August Bernthsen first synthesized the parent compound, phenothiazine, by reacting diphenylamine (B1679370) with sulfur.[1][2] For decades, the primary application of phenothiazine derivatives was in the textile industry, with methylene (B1212753) blue, a notable derivative synthesized in 1876, gaining prominence as a biological stain.[3] Paul Ehrlich, a pioneer in hematology and immunology, utilized methylene blue in his cell-staining experiments, which contributed to his Nobel Prize-winning work.[3] He also explored its potential as an antimalarial agent in the 1890s.[3]

The therapeutic potential of phenothiazine itself was later recognized, and it was introduced as an insecticide in 1935 and an anthelmintic for livestock in 1940.[4] However, its journey towards becoming a cornerstone of psychiatric medicine began in the 1940s at the Rhône-Poulenc laboratories in France. A team of chemists led by Paul Charpentier was investigating phenothiazine derivatives for their antihistaminic properties.[3][5] This research led to the synthesis of promethazine (B1679618), a compound with potent sedative and antihistaminic effects.[3]

The true breakthrough came in December 1950, when Charpentier synthesized a chlorinated derivative of promazine, initially designated RP-4560 and later named chlorpromazine (B137089).[3][6] The initial investigations into chlorpromazine's properties were not for psychosis, but for its potential to potentiate anesthesia and prevent surgical shock.[7] The French surgeon Henri Laborit observed that patients treated with a "lytic cocktail" containing promethazine before surgery were unusually calm and relaxed.[5] He later experimented with chlorpromazine and noted its profound calming effect, which he termed "artificial hibernation."[7]

Intrigued by these observations, Laborit persuaded psychiatrists to investigate its use in agitated patients.[7] In 1952, Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris conducted the first clinical trials of chlorpromazine on psychotic patients.[4] The results were revolutionary. Patients who had been suffering from severe agitation, hallucinations, and delusions showed remarkable improvement, heralding a new era in the treatment of mental illness.[4] This serendipitous discovery marked the beginning of the psychopharmacological revolution, transforming the landscape of psychiatric care.[3][6]

Mechanism of Action: The Dopamine (B1211576) Hypothesis

The antipsychotic effects of phenothiazine compounds are primarily attributed to their ability to block dopamine receptors in the brain, particularly the D2 subtype.[8] The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic pathways, especially the mesolimbic pathway, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[9]

Phenothiazines act as antagonists at D2 receptors, competitively inhibiting the binding of dopamine.[1] This blockade reduces the excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[8] The interaction of phenothiazines with D2 receptors initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[5] Upon dopamine binding, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[5] By blocking the D2 receptor, phenothiazines prevent this inhibition, thereby modulating downstream signaling pathways.

While D2 receptor antagonism is central to their therapeutic action, phenothiazines are not entirely selective and interact with a range of other neurotransmitter receptors, which contributes to their side-effect profile. These include:

-

Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.[8]

-

Histamine (H1) Receptors: Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.[8]

-

Adrenergic (α1) Receptors: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing).[9]

-

Muscarinic (M1) Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, are due to the blockade of M1 muscarinic receptors.[9]

The varying affinities of different phenothiazine derivatives for these receptors account for their distinct clinical profiles and side-effect liabilities.

Quantitative Pharmacology: Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of phenothiazine derivatives are directly related to their binding affinities for various neurotransmitter receptors. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for several key phenothiazine compounds across a range of relevant receptors.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |

| Chlorpromazine | 10 | 1.4 | 2.5 | 5.8 |

| Fluphenazine | 0.8 | 0.4 | 0.2 | 1.1 |

| Thioridazine | 19 | 10 | 8.7 | 380 |

| Trifluoperazine | 2.2 | 1.2 | 0.7 | 2.5 |

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| Chlorpromazine | 13 | 3.6 | 13 | 6.5 | 23 |

| Fluphenazine | 1,000 | 2.5 | 100 | 100 | 1,000 |

| Thioridazine | 200 | 11 | 53 | 100 | 1,000 |

| Trifluoperazine | 1,000 | 10 | 100 | 100 | 1,000 |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |

| Chlorpromazine | 1.3 | 2.1 | 0.5 | 13 |

| Fluphenazine | 10 | 10 | 2 | 1,000 |

| Thioridazine | 10 | 10 | 10 | 10 |

| Trifluoperazine | 10 | 10 | 10 | 1,000 |

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

Experimental Protocols

The characterization of phenothiazine compounds relies on a variety of in vitro and in vivo experimental techniques. A cornerstone of their pharmacological profiling is the radioligand binding assay, which allows for the precise quantification of their affinity for different receptors.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test phenothiazine compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-spiperone.

Materials:

-

Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or from rat striatal tissue.

-

Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).

-

Unlabeled Ligand for Non-specific Binding: (+)-Butaclamol (10 µM final concentration).

-

Test Compound: Phenothiazine derivative of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a final concentration near its Kd, typically 0.1-0.3 nM), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): 50 µL of (+)-butaclamol (10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of the test phenothiazine compound at various concentrations, 50 µL of [3H]-spiperone, and 100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]-spiperone) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The discovery and development of phenothiazine compounds represent a landmark achievement in the history of medicine. Their journey from industrial dyes to the first effective treatment for psychosis fundamentally changed our understanding and management of severe mental illness. The elucidation of their mechanism of action, centered on the dopamine D2 receptor, has provided a crucial framework for modern psychopharmacology and the ongoing development of novel antipsychotic agents. This technical guide has provided a comprehensive overview of this remarkable class of compounds, intended to serve as a valuable resource for the scientific community dedicated to advancing the treatment of psychiatric disorders.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]